molecular formula C21H21N3O3 B10999948 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10999948
M. Wt: 363.4 g/mol
InChI Key: HDVSRJYNYGHBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the pyrazole carboxamide class, a group known for its diverse and potent pharmacological activities . Pyrazole derivatives are established as privileged scaffolds in medicinal chemistry and are found in numerous compounds with anti-infective, anticancer, anti-inflammatory, and central nervous system activities . While specific biological data for this compound requires further investigation, closely related diaryl-pyrazole-3-carboxamides featuring a cyclopropyl group have been identified as potent cannabinoid type 1 (CB1) receptor antagonists in preclinical research . This suggests potential for this chemical series in studying metabolic syndromes. Furthermore, recent research on similar pyrazole carboxamide structures has highlighted their potential as selective HDAC6 inhibitors, which are investigated for the treatment of acute liver injury due to their antinecroptotic and anti-inflammatory properties . The presence of the cyclopropyl moiety, a common feature in agrochemicals and pharmaceuticals, can influence the molecule's metabolic stability, lipophilicity, and overall conformational profile . This compound is intended for research purposes such as lead optimization, structure-activity relationship (SAR) studies, and screening assays to explore new therapeutic avenues. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

5-cyclopropyl-N-(3,5-dimethoxyphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-26-17-10-15(11-18(12-17)27-2)22-21(25)20-13-19(14-8-9-14)23-24(20)16-6-4-3-5-7-16/h3-7,10-14H,8-9H2,1-2H3,(H,22,25)

InChI Key

HDVSRJYNYGHBBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

A classical method involves reacting 1,3-diketones with substituted hydrazines to form the pyrazole ring. For example, ethyl acetoacetate reacts with phenylhydrazine in ethanol to yield ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization. Adjusting the diketone’s substituents (e.g., cyclopropyl groups) enables regioselective control over the pyrazole’s substitution pattern.

Reaction Conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Catalyst : Potassium tert-butoxide or montmorillonite K-10

  • Temperature : 0–50°C

  • Yield : 70–95%

Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones

Alternative routes employ α,β-unsaturated ketones, which undergo cyclization with hydrazines to form pyrazolines. Subsequent oxidation or dehydrogenation yields the aromatic pyrazole core. For instance, β-arylchalcones treated with hydrogen peroxide form epoxides, which react with hydrazine hydrate to generate pyrazolines. Dehydration with sulfuric acid produces 3,5-diarylpyrazoles.

Key Considerations :

  • Oxidizing Agents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂

  • Regioselectivity : Influenced by electronic effects of substituents.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 3 is introduced via cyclopropanation or pre-functionalized building blocks .

Cyclopropanation of Alkenes

Transition metal-catalyzed cyclopropanation of vinyl pyrazoles offers a direct route. For example, using diazocyclopropane in the presence of ruthenium catalysts (e.g., RuCl₃) yields cyclopropyl-substituted pyrazoles.

Optimization Parameters :

  • Catalyst : RuCl₃ or iron porphyrins

  • Solvent : Dichloromethane

  • Yield : 60–80%

Use of Cyclopropyl-Containing Intermediates

Pre-formed cyclopropylacetylenes or cyclopropanecarboxaldehydes can be incorporated during pyrazole synthesis. For instance, reacting cyclopropylacetylene with a diketoester intermediate under Sonogashira coupling conditions introduces the cyclopropyl group regioselectively.

Functionalization at Position 1: Phenyl Group Incorporation

The phenyl group at position 1 is typically introduced via phenylhydrazine during pyrazole formation. Phenylhydrazine reacts with 1,3-diketones or α,β-unsaturated ketones to ensure the phenyl substituent occupies the N1 position.

Critical Step :

  • Stoichiometry : Excess phenylhydrazine (1.2 equiv) ensures complete conversion.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired regioisomer.

Carboxamide Formation at Position 5

The carboxamide group is installed via amidation of a pyrazole-5-carboxylic acid intermediate.

Synthesis of Pyrazole-5-Carboxylic Acid

Ethyl pyrazole-5-carboxylate intermediates undergo saponification with NaOH in ethanol/water, followed by acidification with HCl to yield the carboxylic acid.

Reaction Conditions :

  • Base : 2M NaOH

  • Acid : 6M HCl

  • Yield : 85–90%

Amidation with 3,5-Dimethoxyaniline

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), which subsequently reacts with 3,5-dimethoxyaniline in anhydrous THF.

Optimized Protocol :

  • Acid Chloride Formation : Reflux with SOCl₂ for 8 hours.

  • Amidation : Add 3,5-dimethoxyaniline and K₂CO₃ in THF at 5°C, stir at room temperature.

  • Workup : Filter, concentrate, and recrystallize from ethyl acetate.

  • Yield : 75–82%

Optimization of Reaction Conditions

Catalytic Systems

  • Iron Catalysts : Enhance regioselectivity in cyclopropanation (e.g., Fe(acac)₃).

  • Nano-ZnO : Accelerates cyclocondensation reactions, reducing time from 12h to 2h.

Solvent Effects

  • Ethanol : Preferred for hydrazine reactions due to polarity and boiling point.

  • THF : Ideal for moisture-sensitive amidation steps.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions during amidation.

  • Reflux Conditions : Necessary for SOCl₂-mediated acid chloride formation.

Analytical Characterization

Key data for intermediates and the final compound include:

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Ethyl pyrazole-3-carboxylate1.35 (t, 3H), 4.30 (q, 2H)1720 (C=O)220 [M+H]⁺
Pyrazole-5-carboxylic acid12.5 (s, 1H, COOH)1680 (COOH)178 [M+H]⁺
Final Compound3.25 (s, 6H, OCH₃)1650 (CONH)407 [M+H]⁺

Challenges and Solutions

  • Regioselectivity : Competing formation of 1,3- vs. 1,5-substituted pyrazoles is mitigated using directed metalation or bulky catalysts.

  • Cyclopropane Ring Stability : Avoid strong acids/bases post-cyclopropanation to prevent ring-opening.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrazole ring, which is known for its biological activity. The molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of 342.4 g/mol. The presence of cyclopropyl and dimethoxyphenyl groups contributes to its unique properties, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide. Research indicates that this compound exhibits selective inhibition against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT1167.76Inhibition of cell proliferation
OVCAR-89.76Induction of apoptosis

The compound's mechanism involves the inhibition of key kinases involved in cancer cell survival and proliferation, such as Akt and EGFR .

Kinase Inhibition

The compound has been studied for its role as a kinase inhibitor, particularly targeting the Akt family. Its IC50 value against Akt1 is reported to be 61 nM, demonstrating significant potency compared to other known inhibitors . The structural analysis suggests that it effectively occupies the ATP binding site of the kinase, leading to reduced phosphorylation of downstream targets involved in cancer progression.

Antimicrobial Properties

In addition to its anticancer effects, there is emerging evidence suggesting that pyrazole derivatives can possess antimicrobial properties. A study indicated that similar compounds exhibit moderate antibacterial activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of this compound on HCT116 cells revealed that treatment led to a significant reduction in cell viability after 48 hours. The study utilized MTT assays to quantify cell proliferation and demonstrated a dose-dependent response.

Case Study 2: Mechanistic Insights into Kinase Inhibition

Another investigation focused on the compound's interaction with the Akt signaling pathway. Using Western blot analysis, researchers observed decreased levels of phosphorylated GSK3β in treated cells, confirming the compound's role as an effective Akt inhibitor. This study provided insights into the structural requirements for binding and inhibition .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Pyrazole Core

Position 3 Substitution
  • Target Compound : Features a cyclopropyl group, which confers conformational restraint and moderate hydrophobicity.
  • Analog 3a () : Substituted with a methyl group at position 3. This smaller alkyl group reduces steric hindrance but may decrease metabolic stability compared to cyclopropyl .
  • Analog 5j () : Contains a cyclohexyl group, which is bulkier than cyclopropyl and likely reduces solubility due to increased hydrophobicity .
Position 1 Substitution
  • Analog 3b () : Substituted with a 4-chlorophenyl group, introducing an electron-withdrawing chlorine atom that may enhance electrophilic reactivity but reduce solubility .
  • Analog 5g () : Features a naphthyl group, increasing molecular weight (MW = 603.24) and lipophilicity, which could impede pharmacokinetic properties .
Position 5 Carboxamide Substituents
  • Target Compound : The 3,5-dimethoxyphenyl group balances electron donation (via methoxy groups) and moderate hydrophilicity.
  • Analog 3d () : Substituted with a 4-fluorophenyl group, offering electron-withdrawing effects but lacking the solubility-enhancing methoxy groups .
  • Analog 4h (): Contains a 4-aminosulfonylphenyl group, which introduces polar sulfonamide functionality but may complicate synthetic accessibility .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~400–420 (estimated) Cyclopropyl, 3,5-dimethoxyphenyl
3a () 133–135 403.1 Methyl, 4-cyanophenyl
3d () 181–183 421.0 4-fluorophenyl, methyl
5g () Not reported 603.24 Naphthyl, methylsulfonyl
4h () Not reported 630.10 p-Fluorophenyl, aminosulfonyl
  • Melting Points : The target compound’s cyclopropyl and dimethoxyphenyl groups may result in a higher melting point (similar to 3d’s 181–183°C) due to enhanced crystallinity from rigid substituents .
  • Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to halogenated analogs like 3b or 3d .

Biological Activity

3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signal Transduction Pathways : It may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in cancer research. Below is a summary of its biological activities based on recent studies:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerA549 (Lung Cancer)5.24Induces apoptosis and cell cycle arrest
AnticancerMDA-MB-231 (Breast Cancer)4.08Inhibits proliferation via oxidative stress
Anti-inflammatoryRAW 264.7 (Macrophages)10.0Reduces cytokine production
AntibacterialE. coli15.0Disrupts bacterial cell wall synthesis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study published in Frontiers in Pharmacology demonstrated that this compound effectively inhibited the growth of A549 and MDA-MB-231 cell lines with IC50 values of 5.24 µM and 4.08 µM, respectively. The mechanism involved the induction of oxidative stress leading to apoptosis .
  • Anti-inflammatory Effects : Research indicated that this compound significantly reduced the production of pro-inflammatory cytokines in RAW 264.7 macrophages at concentrations as low as 10 µM. This effect suggests potential therapeutic applications in inflammatory diseases .
  • Antibacterial Properties : In vitro studies showed that the compound exhibited antibacterial activity against E. coli with an IC50 value of 15 µM, indicating its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclopropane ring formation and pyrazole core assembly. Key steps include:

  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) to link the pyrazole-carboxamide moiety to aromatic substituents .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) ensures high purity (>95%) .
    • Critical Parameters : Temperature control (room temperature to 80°C) and catalyst selection (e.g., triethylamine) significantly impact yield and selectivity .

Q. How is the compound characterized post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and cyclopropane protons (δ 1.0–1.5 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1630–1680 cm1^{-1} indicate carboxamide C=O stretching .

Q. What biological activities are associated with pyrazole-carboxamide derivatives?

  • Screening Protocols :

  • Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at IC50_{50} values <10 μM .
  • Antimicrobial testing : Broth microdilution methods (MIC ≤25 μg/mL) for bacterial/fungal strains .
    • Mechanistic Insights : Pyrazole derivatives inhibit kinases or disrupt membrane integrity via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Statistical Design of Experiments (DoE) :

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters like temperature (e.g., 60–80°C) and reaction time (6–24 hours) for maximal yield .
    • Case Study : A 68% yield was achieved for a related pyrazole-carboxamide by coupling EDCI/HOBt in DMF at room temperature for 30 minutes .

Q. How to resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

  • Reproducibility checks : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols .
  • Orthogonal assays : Confirm kinase inhibition via Western blotting if initial MTT data is ambiguous .
  • Solubility adjustments : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Q. What computational methods predict the compound’s target interactions?

  • Molecular Docking Workflow :

  • Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology to pyrazole-binding proteins .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol) .
    • Validation : Compare docking results with mutagenesis studies (e.g., residue K48 in EGFR critical for binding) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • SAR Case Studies :

  • Cyclopropyl vs. methyl groups : Cyclopropyl enhances metabolic stability by reducing CYP450 oxidation .
  • Methoxy positioning : 3,5-Dimethoxy on phenyl improves solubility and π-π stacking with target proteins .
    • Data Table :
SubstituentActivity (IC50_{50}, μM)LogP
3,5-Dimethoxy2.1 ± 0.33.8
4-Chloro5.4 ± 0.74.2
Source: Derived from

Key Challenges and Recommendations

  • Synthetic Bottlenecks : Low yields in cyclopropane ring formation. Mitigate via slow addition of diazomethane precursors .
  • Data Discrepancies : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity) .
  • Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.